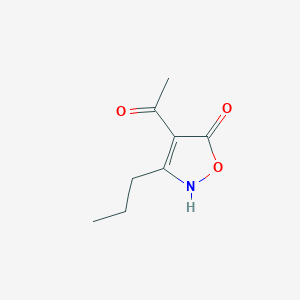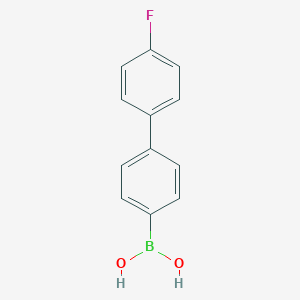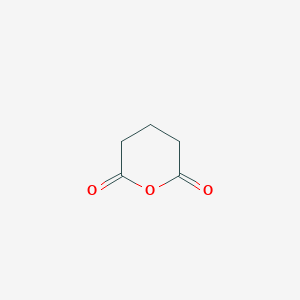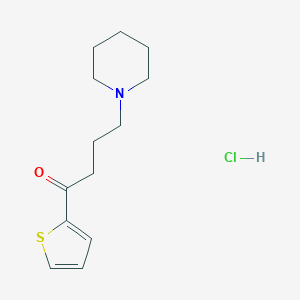
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as PVT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PVT is a white, crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not fully understood. However, it is believed to interact with dopamine receptors in the brain, particularly the D2 receptor. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have a high affinity for the D2 receptor, which may explain its potential therapeutic effects in diseases such as Parkinson's and schizophrenia.
生化和生理效应
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. However, more research is needed to fully understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride.
实验室实验的优点和局限性
One advantage of using 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its high affinity for the D2 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its safety profile.
未来方向
There are several future directions for research on 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One potential area of study is the development of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride-based drugs for the treatment of Parkinson's and schizophrenia. Another area of study is the use of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the fabrication of organic electronic devices, such as solar cells and transistors. Additionally, more research is needed to understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its potential side effects.
合成方法
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be synthesized by reacting 2-thiophenecarboxaldehyde with piperidine and butanone in the presence of hydrochloric acid. The reaction yields 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride as a hydrochloride salt, which can be further purified by recrystallization.
科学研究应用
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its effects on the central nervous system, particularly its interaction with dopamine receptors. In materials science, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated for its potential applications in the fabrication of organic electronic devices.
属性
CAS 编号 |
143380-85-2 |
|---|---|
产品名称 |
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
分子式 |
C13H20ClNOS |
分子量 |
273.82 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChI 键 |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
规范 SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
其他 CAS 编号 |
143380-85-2 |
同义词 |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



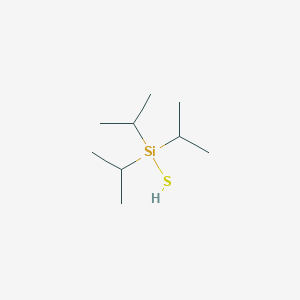
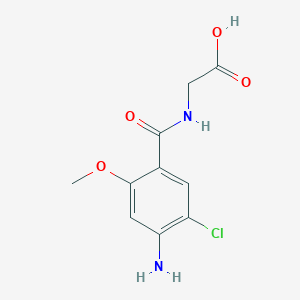
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
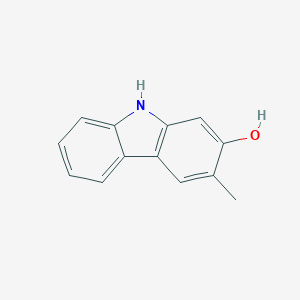
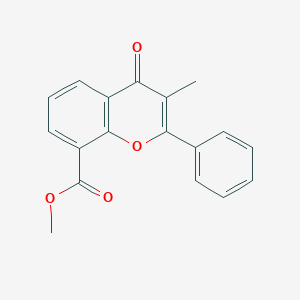
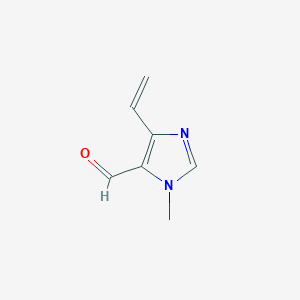
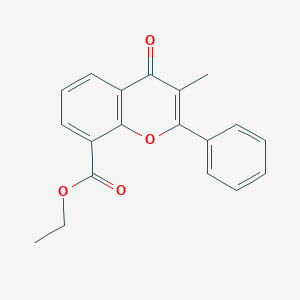
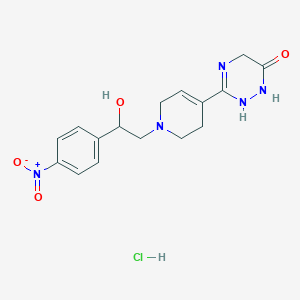
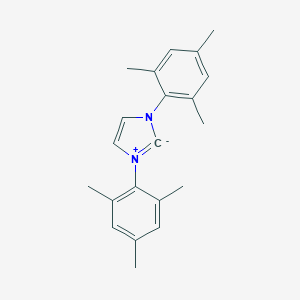
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
